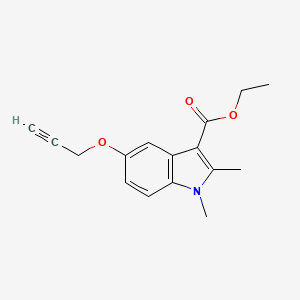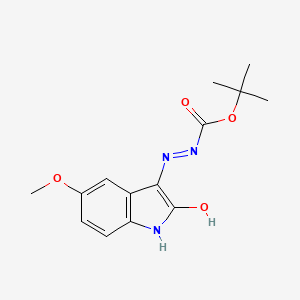![molecular formula C25H26N4O3S B11630455 (6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630455.png)
(6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one est un composé organique complexe appartenant à la classe des thiadiazolo[3,2-a]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un groupe butyle, un groupe imino et un groupe benzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure de base du thiadiazolo[3,2-a]pyrimidine, suivie de l'introduction des groupes butyle, imino et benzylidène. Les réactifs couramment utilisés dans ces réactions comprennent divers agents alkylants, des imines et des halogénures de benzyle. Les conditions de réaction nécessitent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour garantir des rendements élevés et la pureté du produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés discontinus à grande échelle ou des procédés à flux continu. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la chromatographie et la cristallisation, assure la production efficace et rentable du composé. L'extensibilité des voies de synthèse est cruciale pour répondre aux exigences de la recherche et des applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
(6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes ou des dérivés hydroxylés correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres formes réduites.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles et électrophiles. Les conditions de réaction, y compris la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, augmentant la diversité chimique du composé.
Applications de recherche scientifique
(6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme un élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments et traitements pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, notamment des polymères et des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de (6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, en modulant leur activité et en influençant divers processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one comprennent d'autres thiadiazolo[3,2-a]pyrimidines avec différents substituants. Ces composés partagent une structure de base similaire mais diffèrent dans leurs groupes fonctionnels, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques.
Unicité
L'unicité de (6Z)-2-butyl-5-imino-6-{4-[2-(2-méthylphénoxy)éthoxy]benzylidène}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H26N4O3S |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(6Z)-2-butyl-5-imino-6-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-9-22-28-29-23(26)20(24(30)27-25(29)33-22)16-18-10-12-19(13-11-18)31-14-15-32-21-8-6-5-7-17(21)2/h5-8,10-13,16,26H,3-4,9,14-15H2,1-2H3/b20-16-,26-23? |
Clé InChI |
OMXGGJKOKFVKCT-TUZMOLJKSA-N |
SMILES isomérique |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4C)/C(=O)N=C2S1 |
SMILES canonique |
CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4C)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630375.png)
![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![N~2~-benzyl-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11630406.png)

![ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11630410.png)
![4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630423.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11630439.png)
![ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630440.png)
![4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11630443.png)

![ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate](/img/structure/B11630466.png)
